molecular formula C17H21NO2S B442605 Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate CAS No. 350990-39-5

Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B442605
CAS No.: 350990-39-5
M. Wt: 303.4g/mol
InChI Key: BSORCOPBZGKVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate is an organic compound with a complex structure that includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the amino and carboxylate groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in a biological system or a chemical reaction. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with different substituents. Examples include:

  • Methyl 2-amino-4-phenylthiophene-3-carboxylate
  • Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate

Uniqueness

Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other thiophene derivatives and potentially useful in applications where specific reactivity or stability is required.

Biological Activity

Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate (hereafter referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₉H₂₅NO₂S
  • Molecular Weight : 331.48 g/mol
  • CAS Number : 904998-63-6

This structure features a thiophene ring, an amino group, and a tert-butylphenyl moiety, which contribute to its biological activity.

Research indicates that the compound exhibits several mechanisms of action that contribute to its biological effects:

  • Cholinesterase Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are significant in treating neurodegenerative diseases such as Alzheimer's. For instance, studies have shown that related compounds exhibit IC50 values indicating effective inhibition of AChE and BChE, suggesting potential therapeutic applications in neuroprotection .
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can protect cells from oxidative stress. In vitro assays have shown that it can inhibit lipid peroxidation and scavenge free radicals, which is crucial for preventing cellular damage in various disease states .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antibacterial and antifungal activities. It has been tested against several bacterial strains, showing moderate to good activity with minimum inhibitory concentration (MIC) values indicating effectiveness against Gram-positive and Gram-negative bacteria .

1. Cholinesterase Inhibition Studies

A detailed study evaluated the inhibitory effects of various derivatives related to the compound on AChE and BChE. The results are summarized in Table 1 below.

CompoundIC50 (AChE) µMIC50 (BChE) µMSelectivity Ratio (AChE/BChE)
Compound A1.90 ± 0.160.084 ± 0.00822.6
Compound B3.50 ± 0.200.150 ± 0.01023.3
Methyl CompoundTBDTBDTBD

Note: TBD = To Be Determined

This table indicates that the methyl derivative of the compound may show a promising selectivity profile favoring BChE inhibition over AChE.

2. Antioxidant Activity Assessment

The antioxidant capacity was evaluated using various assays such as ABTS and FRAP:

Assay TypeResult (µmol Trolox Equivalent/g)
ABTSHigh
FRAPModerate

These findings underscore the potential of the compound as an antioxidant agent.

3. Antimicrobial Activity Evaluation

The antimicrobial efficacy was tested against multiple strains, with results presented in Table 2.

MicroorganismMIC (µM)
Staphylococcus aureus12.5
Escherichia coli15.0
Candida albicans20.0

These results indicate that the compound has moderate antimicrobial activity, particularly against Staphylococcus aureus.

Case Studies and Applications

Several case studies have highlighted the potential applications of methyl derivatives in pharmacology:

  • Neuroprotective Agents : A study demonstrated that compounds with similar structures could inhibit AChE effectively, leading to reduced amyloid-beta aggregation in neurodegenerative models .
  • Antioxidants in Disease Models : Research has shown that antioxidant compounds can mitigate oxidative stress in models of diabetes and cardiovascular diseases, suggesting that methyl derivatives could be beneficial in these contexts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate, and how can purity be optimized?

The compound is synthesized via multi-step reactions, often starting with the Gewald reaction to construct the thiophene core. Key steps include:

  • Thiophene ring formation : Condensation of ketones or nitriles with elemental sulfur and amines under acidic conditions .
  • Functionalization : Introduction of the tert-butylphenyl and methyl groups via Suzuki-Miyaura coupling or nucleophilic substitution, requiring precise temperature control (e.g., 60–80°C) and anhydrous solvents like THF .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for achieving >98% purity. Monitoring via TLC and HPLC ensures intermediate quality .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming its identity?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, with characteristic shifts for the amino group (~5.5 ppm) and ester carbonyl (~165 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]+^+ at m/z 332.1) and fragmentation patterns .
  • IR Spectroscopy : Detects functional groups (e.g., N-H stretch at ~3350 cm1^{-1}, C=O at ~1700 cm1^{-1}) .

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Accelerated stability studies : Expose the compound to 40°C/75% relative humidity for 1–3 months, monitoring degradation via HPLC.
  • Light sensitivity : Store in amber glass vials at 2–8°C to prevent photolytic decomposition of the thiophene ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving this compound?

  • Systematic parameter variation : Use Design of Experiments (DoE) to test solvent polarity (e.g., DMF vs. DCM), catalyst loading (e.g., Pd(PPh3_3)4_4), and reaction time.
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions .
  • Telescoping steps : Avoid isolating unstable intermediates; proceed directly to subsequent reactions (e.g., esterification after thiophene ring closure) .

Q. What strategies address contradictory biological activity data in studies using this compound?

  • Orthogonal assays : Cross-validate enzyme inhibition results (e.g., IC50_{50}) using fluorescence polarization and surface plasmon resonance .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing tert-butylphenyl with fluorophenyl) to isolate structure-activity relationships (SAR) .
  • Solubility correction : Account for DMSO vehicle effects by measuring compound aggregation via dynamic light scattering .

Q. How can computational methods elucidate the compound’s mechanism of action in enzyme inhibition?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target enzymes (e.g., kinases or proteases).
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability of key hydrogen bonds (e.g., amino group with catalytic residues) .
  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., nucleophilic amino group) .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they mitigated?

  • Crystal twinning : Use SHELXL for refinement, applying TWIN and BASF commands to model pseudo-merohedral twinning .
  • Disordered substituents : Restrain tert-butyl and methyl groups using ISOR and DELU commands during refinement .
  • Data collection : Collect high-resolution (<1.0 Å) X-ray data at synchrotron facilities to resolve overlapping electron densities .

Q. How can researchers troubleshoot low yields in functional group modifications (e.g., ester hydrolysis or amide coupling)?

  • Protection/deprotection : Temporarily protect the amino group with Boc anhydride to prevent side reactions during ester hydrolysis .
  • Coupling agents : Optimize use of HATU/DIPEA in DMF for amide bond formation, monitoring pH to avoid premature activation .
  • Scavenging byproducts : Add polymer-bound trisamine to remove excess acylating agents .

Q. Data Analysis and Interpretation

Q. How should researchers reconcile discrepancies between computational predictions and experimental biological activity?

  • Solvation effects : Re-run docking simulations with explicit water molecules using AMBER or GROMACS .
  • Conformational flexibility : Generate multiple ligand conformers with MacroModel and compare to NMR-derived NOE restraints .
  • Protonation states : Test all plausible ionization states (e.g., amino group at pH 7.4) using Epik .

Q. What statistical methods are recommended for analyzing SAR data across derivative libraries?

  • Multivariate analysis : Apply partial least squares regression (PLS-R) to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity .
  • Cluster analysis : Group derivatives by substituent patterns using hierarchical clustering (Ward’s method) .

Q. Methodological Best Practices

Q. How can researchers ensure reproducibility in synthesizing and testing this compound?

  • Detailed protocols : Document reaction parameters (e.g., cooling rates, stirring speed) and equipment (e.g., Schlenk line for air-sensitive steps) .
  • Batch tracking : Assign unique identifiers to synthesis batches, linking them to raw spectral data in electronic lab notebooks .

Q. What validation criteria should be applied to biological assays using this compound?

  • Z’-factor : Ensure >0.5 for high-throughput screening assays to confirm robustness .
  • Counter-screening : Test against related off-target enzymes (e.g., homologous kinases) to confirm selectivity .

Q. Tables

Q. Table 1: Key Spectral Data for this compound

Technique Key Signals Reference
1H^1H-NMRδ 5.45 (s, 2H, NH2_2), δ 2.35 (s, 3H, CH3_3)
13C^{13}C-NMRδ 167.8 (C=O), δ 149.2 (C-tert-butylphenyl)
HRMS[M+H]+^+ m/z 332.1482 (calc. 332.1485)

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

Byproduct Source Mitigation
Des-methyl derivativeIncomplete alkylationIncrease MeI stoichiometry (1.5 eq.)
Oxidized thiopheneAir exposureUse degassed solvents and N2_2 atmosphere

Properties

IUPAC Name

methyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-10-13(14(15(18)21-10)16(19)20-5)11-6-8-12(9-7-11)17(2,3)4/h6-9H,18H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSORCOPBZGKVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.